molecular formula C7H8N4S B11819873 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine

5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine

Cat. No.: B11819873
M. Wt: 180.23 g/mol
InChI Key: HNKYTJDWTICWMI-UHFFFAOYSA-N
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Description

5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine typically involves the reaction of appropriate thiazole and pyrazole derivatives under controlled conditions. One common method includes the cyclization of a thioamide with a hydrazine derivative, followed by methylation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole and pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine
  • 5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

Uniqueness

5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific substitution pattern and the presence of both thiazole and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-4-pyrazol-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H8N4S/c1-5-6(10-7(8)12-5)11-4-2-3-9-11/h2-4H,1H3,(H2,8,10)

InChI Key

HNKYTJDWTICWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)N2C=CC=N2

Origin of Product

United States

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